Product packaging for Almotriptan Impurity H(Cat. No.:CAS No. 1391053-74-9)

Almotriptan Impurity H

Cat. No.: B602163
CAS No.: 1391053-74-9
M. Wt: 335.47
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Description

Significance of Impurity Control in Pharmaceutical Development and Manufacturing

The stringent control of impurities throughout the pharmaceutical development and manufacturing lifecycle is of paramount importance. pharmiweb.com A well-defined impurity profile ensures the consistency and quality of the drug product from batch to batch. pharmiweb.com Early identification and characterization of impurities allow for the optimization of synthetic routes and purification processes, minimizing potential safety hazards. pharmiweb.com From a commercial standpoint, proactive impurity management can prevent costly delays in clinical trials, regulatory rejections, and potential product recalls. pharmaffiliates.com The primary drivers for rigorous impurity control are ensuring patient safety by mitigating toxicological risks and maintaining the intended efficacy of the drug, as impurities can sometimes interfere with the drug's stability and bioavailability. pharmiweb.compharmaffiliates.com

Regulatory Frameworks for Impurity Management in Pharmaceuticals (e.g., ICH Guidelines)

To ensure global harmonization and high standards for drug quality, regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established comprehensive guidelines for the control of impurities. jpionline.org The ICH Q3 series of guidelines are particularly crucial in this regard. amsbiopharma.com

ICH Q3A(R2): Impurities in New Drug Substances This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. jpionline.orgeuropa.eu It establishes thresholds at which impurities must be reported, identified, and qualified through toxicological studies if necessary. jpionline.org

ICH Q3B(R2): Impurities in New Drug Products This guideline focuses on impurities that arise during the manufacturing of the final drug product, known as degradation products. europa.euslideshare.net It sets thresholds for reporting, identifying, and qualifying these degradation products. slideshare.net

ICH Q3C: Residual Solvents This guideline controls the presence of residual solvents, which are organic volatile chemicals used in the manufacturing process. jpionline.orgamsbiopharma.com

ICH Q3D: Elemental Impurities This guideline addresses the risks associated with elemental impurities, such as heavy metals, that can be introduced from raw materials or manufacturing equipment. amsbiopharma.comeuropa.eu

ICH M7: Mutagenic Impurities This guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities, which pose a significant safety risk even at trace levels. jpionline.org

Adherence to these guidelines is mandatory for pharmaceutical companies seeking to market their products in major regions like the US, Europe, and Japan. pharmiweb.com Various pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP), also set specific limits for impurities in their monographs. jpionline.org

Overview of Almotriptan and the Context of its Impurity Profile

Almotriptan is a second-generation triptan, a class of drugs that are selective serotonin (B10506) (5-HT1B/1D) receptor agonists. pharmaffiliates.comsciex.com It is primarily used for the acute treatment of migraine headaches. pharmaffiliates.com The synthesis of Almotriptan, like many complex organic molecules, can lead to the formation of various process-related impurities and degradation products. dphen1.comgoogle.com

The manufacturing process of Almotriptan often involves the Fischer indole (B1671886) synthesis. google.com This synthetic route, while effective, is known to be susceptible to side reactions, particularly for triptans containing a sulfonamide group like Almotriptan, which can lead to degradation and the formation of impurities. google.comresearchgate.net Common impurities associated with Almotriptan include dimers and other related compounds. sciex.comvulcanchem.com

Almotriptan Impurity H is a specific, known impurity related to Almotriptan. A thorough understanding of its chemical properties and formation is essential for developing robust analytical methods for its detection and implementing effective control strategies during the manufacturing of Almotriptan to ensure the final drug product meets the stringent quality and safety standards set by regulatory authorities.

Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 1-({3-[2-(Isopropylamino)ethyl]-1H-indol-5-yl}methyl)pyrrolidine-1-sulfonamide
Molecular Formula C19H30N4O2S
Molecular Weight 378.53 g/mol

Note: The data in this table is compiled from publicly available chemical information. Small variations may exist between different sources.

Detailed Research Findings on this compound

While specific research articles focusing solely on this compound are not abundant in publicly accessible literature, its context can be inferred from studies on Almotriptan's synthesis and impurity profiling. The structure of Impurity H suggests a variation in the side chain at the 3-position of the indole ring compared to the parent Almotriptan molecule, which contains a dimethylaminoethyl group. Impurity H, in contrast, features a propan-2-amine (isopropylamine) substituent.

This structural difference points to potential pathways for its formation, possibly through the use of different starting materials or side reactions during the synthesis. The control of such impurities is typically managed by setting a limit, often guided by ICH Q3B guidelines, which for an impurity like this would likely be at or below 0.15% in the final API. The formation of impurities can be influenced by reaction conditions such as temperature and the choice of catalysts. For instance, in related syntheses, elevated temperatures have been shown to increase the formation of dimeric impurities.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE) are crucial for the separation, detection, and quantification of Almotriptan and its related impurities, including Impurity H. sciex.com These methods are validated to ensure they are sensitive and specific enough to meet the rigorous requirements of pharmaceutical quality control.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25N3O2S B602163 Almotriptan Impurity H CAS No. 1391053-74-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-17(2,18-3)15-11-19-16-7-6-13(10-14(15)16)12-23(21,22)20-8-4-5-9-20/h6-7,10-11,18-19H,4-5,8-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKLUEVZWJJXNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Origin and Formation Mechanisms of Almotriptan Impurity H

Synthetic Pathway-Derived Formation of Almotriptan Impurity H

Identification of Precursors and Byproducts in Almotriptan Synthesis

The synthesis of Almotriptan involves the reaction of key precursors. One of the principal starting materials is 1-(4-hydrazino-benzenemethanesulfonyl)pyrrolidine. Another crucial component is N,N-dimethylamino-butyraldehyde or its protected forms, such as N,N-dimethylamino-butyraldehyde dimethyl acetal. google.com

During the synthesis, particularly under conditions that are not strictly controlled, side reactions can occur, leading to the generation of byproducts that can contribute to the formation of Impurity H. Incomplete cyclization during the Fischer indole (B1671886) synthesis is a potential source of reactive intermediates that can lead to dimerization.

Role of Reaction Conditions and Reagents in Impurity H Generation

Several factors during the synthesis of Almotriptan have been identified as contributors to the formation of Impurity H.

Table 1: Influence of Reaction Conditions on this compound Formation

ParameterCondition Favoring Impurity H FormationRationale
Temperature Elevated temperatures, specifically above 65°CPromotes side reactions and dimerization.
pH Acidic conditions, particularly pH values below 2Harsh acidic environments can lead to decomposition of substrates and products, favoring impurity formation. iraj.in
Catalyst Use of certain catalystsThe choice of catalyst can influence the impurity profile.

The use of specific reagents can also impact the generation of impurities. For instance, the purity of the initial reactants is crucial in minimizing unwanted side products.

Mechanistic Pathways of Impurity H Formation during Synthesis

The formation of the dimeric this compound during synthesis is proposed to occur via a Michael addition reaction. This type of reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the context of Almotriptan synthesis, it is hypothesized that an intermediate or a molecule of Almotriptan itself acts as a nucleophile, attacking another molecule that has become an electrophilic Michael acceptor under the reaction conditions. The acidic environment of the Fischer indole synthesis can facilitate the formation of such reactive species, leading to the dimerization.

Degradation Pathway-Derived Formation of this compound

Almotriptan can also degrade to form Impurity H under certain stress conditions, particularly through hydrolysis.

Hydrolytic Degradation Leading to Impurity H Formation

Forced degradation studies are instrumental in understanding the stability of a drug substance and identifying its potential degradation products. Such studies on Almotriptan have demonstrated its susceptibility to degradation under hydrolytic conditions. ijrpc.comoup.com

The formation of this compound is notably accelerated in acidic environments. When subjected to acidic stress, such as treatment with hydrochloric acid, Almotriptan undergoes degradation where the formation of the dimeric impurity is a significant outcome. ijrpc.com

The proposed mechanism for the acid-catalyzed formation of Impurity H involves the protonation of the indole nitrogen in the Almotriptan molecule. This protonation makes the indole ring more susceptible to nucleophilic attack. A second Almotriptan molecule can then act as the nucleophile, leading to a dimerization reaction. This process is consistent with the observation that highly acidic conditions and elevated temperatures during synthesis also favor the formation of this impurity.

Table 2: Findings from Forced Degradation Studies of Almotriptan

Stress ConditionObservationReference
Acidic Hydrolysis (e.g., 0.1 N HCl) Significant degradation observed, with formation of Impurity H. ijrpc.com
Alkaline Hydrolysis (e.g., 0.1 N NaOH) Degradation observed. ijrpc.com
Neutral Hydrolysis (Water) Maximum degradation observed under neutral conditions in one study. ijrpc.com
Oxidative Degradation (e.g., H2O2) Degradation observed. ijrpc.com
Thermal Degradation Decomposition observed under thermal stress. ijrpc.com

It is evident that the control of pH and temperature is crucial not only during the synthesis but also during the storage and handling of Almotriptan to minimize the formation of this compound.

Base-Catalyzed Formation of Impurity H

Forced degradation studies involving basic conditions have been instrumental in characterizing the formation of impurities. In one such study, Almotriptan was subjected to 3N NaOH at 80°C. oup.com Under these conditions, a degradation product, DP-1, was identified, which resulted from the dimerization of Almotriptan. oup.com Another degradation product, DP-2, formed through the loss of the 1-(methylsulfonyl)pyrrolidine group followed by the attachment of a hydroxide (B78521) moiety. oup.com This DP-2 intermediate can then undergo further reactions, such as the substitution of the N,N-dimethylethanamine group at the C-2 position of the pyrrole (B145914) ring, followed by dehydrogenation and demethylation, to form another impurity, DP-3. oup.com

Neutral Hydrolysis Mechanisms Contributing to Impurity H

Neutral hydrolysis, conducted by refluxing a solution of Almotriptan in an acetonitrile (B52724) and water mixture (50:50) at 80°C for four days, also leads to the formation of specific degradation products. oup.comoup.com Under these neutral conditions, DP-2 and DP-4 have been observed. oup.com DP-2 forms via the loss of the 1-(methylsulfonyl)pyrrolidine group and subsequent attack by a hydroxide moiety. oup.com DP-4 is generated by the substitution of a hydroxide group at the C-2 position of the pyrrole ring system of Almotriptan. oup.com The susceptibility of the C-2 position to nucleophilic attack is attributed to the greater resonance stabilization at this position compared to the C-3 position. oup.com Studies have shown that Almotriptan is particularly unstable under neutral degradation conditions. ijrpc.com

Oxidative Degradation Mechanisms Forming this compound

Oxidative stress is a significant factor in the degradation of Almotriptan and the formation of related impurities. When subjected to 30% v/v hydrogen peroxide at room temperature, Almotriptan undergoes degradation. oup.comoup.com One of the identified degradation products under these conditions is DP-6, which is formed by the addition of an oxygen atom to the tertiary nitrogen atom of Almotriptan. oup.com Another study indicated that forced degradation with 3% hydrogen peroxide at 60°C led to a 2.3-fold increase in the levels of a dimeric species identified as Impurity H. This suggests that oxidative conditions can promote the dimerization of Almotriptan molecules.

Photolytic Degradation Contributions to Impurity H Generation

Exposure to light can also induce the degradation of Almotriptan. In photolytic degradation studies, a solution of Almotriptan was exposed to 1.2 million lux hours of fluorescent light and 200 Whm⁻² of UV light. oup.comoup.com This exposure resulted in the formation of several degradation products, including DP-2, DP-4, and DP-7. oup.com The formation of DP-2 under photolytic conditions involves the cleavage of the C-S bond followed by the addition of H• and OH• radicals. oup.com DP-4 is formed by the cleavage of a C-H bond and the subsequent attack of an OH• radical at the C-2 position of the indole ring. oup.com DP-7 is generated through the cleavage of a C-H bond followed by the loss of a hydrogen molecule (dehydrogenation) at the N,N-dimethylpropane-1-amine group. oup.com

Thermal Degradation Studies and Impurity H Formation Profiles

The stability of Almotriptan under thermal stress has been investigated, with some conflicting results. One study reported that Almotriptan was stable under thermal stress conditions. researchgate.net However, another study found that the drug substance is particularly unstable under thermal degradation conditions at 70°C. ijrpc.com These discrepancies may be due to differences in the experimental conditions, such as the specific temperature and duration of heat exposure, as well as the physical form (solid or in solution) of the drug during the test.

Stress Testing Paradigms for Elucidation of Impurity H Formation under Forced Conditions

Forced degradation studies, as mandated by ICH guidelines, are essential for identifying potential degradation products and pathways. oup.com These studies involve subjecting the drug substance to a variety of stress conditions that are more severe than accelerated stability testing. For Almotriptan, these have included:

Acid Hydrolysis : 0.1 N to 3 N HCl at room temperature or elevated temperatures. oup.comoup.comijrpc.com

Base Hydrolysis : 0.1 N to 3 N NaOH, often with heating. oup.comoup.comijrpc.com

Neutral Hydrolysis : Refluxing in water or a water/acetonitrile mixture. oup.comoup.comijrpc.com

Oxidative Degradation : Treatment with hydrogen peroxide (3% to 30% v/v) at room temperature. oup.comoup.comijrpc.com

Photolytic Degradation : Exposure to a combination of fluorescent and UV light. oup.comoup.com

Thermal Degradation : Exposing the solid drug to dry heat. ijrpc.com

These stress tests have led to the identification of several degradation products, providing insight into the potential formation of Impurity H and other related substances. oup.comresearchgate.netdphen1.com The data gathered from these studies is crucial for the development of stability-indicating analytical methods and for establishing appropriate storage conditions and shelf-life for the drug product.

Interactive Data Table: Summary of Almotriptan Degradation Studies

Stress ConditionReagents and ConditionsObserved Degradation ProductsReference
Base Hydrolysis 3 N NaOH, 80°CDP-1 (Dimer), DP-2, DP-3 oup.com
Neutral Hydrolysis Acetonitrile:Water (50:50), 80°C, 4 daysDP-2, DP-4 oup.comoup.com
Oxidative Degradation 30% v/v H₂O₂, Room Temperature, 21 hoursDP-6 (N-oxide) oup.comoup.com
Oxidative Degradation 3% H₂O₂, 60°CDimeric species (Impurity H)
Photolytic Degradation 1.2 million lux hours fluorescent light, 200 Whm⁻² UV lightDP-2, DP-4, DP-7 oup.comoup.com
Thermal Degradation 70°CUnstable ijrpc.com
Thermal Degradation Not specifiedStable researchgate.net

Analytical Methodologies for Characterization and Quantification of Almotriptan Impurity H

Chromatographic Separation Techniques for Impurity H Analysis

Chromatography is the cornerstone of impurity analysis in the pharmaceutical industry due to its high resolving power. For Almotriptan Impurity H, various chromatographic techniques are employed to separate it from the main Almotriptan peak and other related substances, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of pharmaceutical impurities due to its reliability, precision, and robustness. It is widely utilized in the quality control of Almotriptan formulations to separate and quantify Impurity H and other related compounds. dphen1.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode used for the analysis of Almotriptan and its impurities. nih.gov These methods are effective because they can separate compounds with varying polarities, which is typical for a drug molecule and its related impurities.

Several isocratic RP-HPLC methods have been successfully developed to resolve Almotriptan from its process-related impurities, including Impurity H. nih.govresearchgate.net A key aspect of method development is achieving a distinct separation between the impurity and the API. One effective method utilizes a C18 column with a mobile phase consisting of 0.1% trifluoroacetic acid and acetonitrile (B52724), which successfully resolves Impurity H at a retention time of 12.3 minutes, well-separated from the Almotriptan peak at 9.8 minutes.

Another validated method employs a Phenomenex Gemini C-18 column with a mobile phase of sodium phosphate (B84403) buffer (pH adjusted to 7.6) and acetonitrile in an 80:20 v/v ratio. nih.govresearchgate.net This method, operating at a flow rate of 1.5 mL/min with UV detection at 227 nm, has proven to be simple, rapid, and selective for quantifying process-related impurities. nih.govresearchgate.net The use of different mobile phase compositions, such as methanol (B129727) and water, with detection at 229 nm, has also been reported, demonstrating the flexibility of HPLC in adapting to specific analytical challenges. ijrpc.com

Table 1: Examples of RP-HPLC Method Parameters for Almotriptan Impurity Analysis

ParameterMethod 1Method 2
Column C18Phenomenex, Gemini, C-18
Mobile Phase 0.1% Trifluoroacetic acid / AcetonitrileSodium phosphate buffer (pH 7.6) : Acetonitrile (80:20, v/v)
Flow Rate Not Specified1.5 mL/min
Detection (UV) Not Specified227 nm
Retention Time (Almotriptan) 9.8 min Not Specified
Retention Time (Impurity H) 12.3 min Not Specified

For an analytical method to be considered reliable, it must be validated according to the International Conference on Harmonisation (ICH) guidelines. researchgate.netijrpc.com This process ensures the method is suitable for its intended purpose.

Specificity : The method's ability to assess the analyte unequivocally in the presence of other components is crucial. Specificity is demonstrated by showing that there is no interference from other impurities or degradation products at the retention time of Impurity H. researchgate.net Stability-indicating methods are developed through forced degradation studies, where the drug is exposed to stress conditions like acid, base, and oxidation to ensure the analytical method effectively separates the degradation products from the pure active ingredient. dphen1.comresearchgate.netijrpc.com

Linearity : This parameter establishes the relationship between the concentration of the analyte and the analytical signal. For Almotriptan impurities, methods have demonstrated linearity over a range from the Limit of Quantitation (LOQ) up to 1.5 µg/mL, which corresponds to 150% of the typical specification limit for an impurity. nih.govresearchgate.net

Precision : The precision of a method expresses the closeness of agreement between a series of measurements. For the determination of related compounds in Almotriptan, method precision was found to be excellent, with a Relative Standard Deviation (R.S.D.) below 1.0%. nih.govresearchgate.net

Accuracy : Accuracy is determined by how close the experimental value is to the true value. It is often assessed through recovery studies. For Almotriptan impurities, the accuracy has been demonstrated at four different levels, with the recovery of impurities found to be in the range of 96% to 102%. nih.govresearchgate.net

Detection and Quantitation Limits (LOD & LOQ) : The Limit of Detection (LOD) is the lowest amount of an analyte that can be detected, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy. For Almotriptan, the LOD and LOQ have been reported as 0.03 µg/mL and 0.1 µg/mL, respectively, showcasing the method's high sensitivity. researchgate.netresearchgate.net

Table 2: Validation Parameters for a Validated RP-HPLC Method for Almotriptan Impurities

Validation ParameterFinding
Linearity Range LOQ to 1.5 µg/mL (150% of specification limit) nih.govresearchgate.net
Precision (%R.S.D.) < 1.0% nih.govresearchgate.net
Accuracy (Recovery) 96 - 102% nih.govresearchgate.net
LOD (for Almotriptan) 0.03 µg/mL researchgate.netresearchgate.net
LOQ (for Almotriptan) 0.1 µg/mL researchgate.netresearchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC. By using columns with particle sizes of less than 2 µm, UHPLC systems can operate at higher pressures, resulting in dramatically increased resolution, faster analysis times, and greater sensitivity.

A stability-indicating UHPLC method has been developed for the separation of Almotriptan and its degradation products. oup.com This method utilizes an Acquity UPLC HSS Cyano column (100 × 2.1 mm, 1.8 μm) with a mobile phase composed of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile in a gradient elution mode. oup.com The flow rate is maintained at 0.3 mL/min with detection at 230 nm. oup.com Such methods are powerful for impurity profiling as they can resolve closely related compounds. The coupling of UHPLC with advanced detectors like Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) allows for the structural characterization of unknown impurities and degradation products formed under stress conditions. oup.com

The enhancement in performance from HPLC to UHPLC is significant. In studies transferring methods from HPLC to UHPLC systems, the number of theoretical plates, a measure of column efficiency, can increase by over 150%, leading to superior separation power. shimadzu.com

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the analysis of drug impurities. It offers advantages such as simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. ijpsr.info

A validated HPTLC method has been proposed for the determination of Almotriptan malate. researchgate.net The separation is achieved on aluminum plates precoated with silica (B1680970) gel 60 GF254. researchgate.net The mobile phase consists of a mixture of butanol, acetic acid, and water (3:1:1 v/v). researchgate.net After development, quantitative analysis is performed by densitometric scanning at a wavelength of 300 nm. researchgate.net This method has been validated for linearity, demonstrating a linear response in the concentration range of 100-700 ng/band for Almotriptan malate. researchgate.net

Capillary Electrophoresis (CE) is a powerful separation technique that offers outstanding resolving power, often greater than that of liquid chromatography. sciex.com It is highly effective for separating impurities and has demonstrated excellent robustness and repeatability in pharmaceutical analysis. sciex.comvulcanchem.com

Different modes of CE have been applied to the analysis of Almotriptan and its impurities. nih.gov A Capillary Zone Electrophoresis (CZE) method, detailed in the United States Pharmacopoeia (USP), is used for the estimation of Almotriptan-related impurities. sciex.com This method uses a running buffer of phosphoric acid (23.5 g/L) with the pH adjusted to 3.0 using triethanolamine. sciex.com It has been shown to successfully resolve Almotriptan-related compounds B and D, meeting the USP system suitability standards for resolution and reproducibility. sciex.com

To further enhance selectivity, more advanced CE techniques like microemulsion electrokinetic chromatography (MEEKC) have been developed. nih.govmolnar-institute.com MEEKC has been successfully employed for the assay of Almotriptan and its main impurities, achieving good selectivity in a short analysis time. nih.gov The development of such methods often uses a Quality by Design (QbD) approach to systematically optimize parameters and ensure a robust and reliable analytical procedure. nih.govuliege.be

Capillary Electrophoresis (CE) for Impurity H Resolution

Capillary Zone Electrophoresis (CZE) Applications in Impurity H Analysis

Spectroscopic and Spectrometric Characterization of this compound

The structural elucidation of impurities is a critical step in pharmaceutical development. Mass spectrometry and nuclear magnetic resonance spectroscopy are indispensable tools for this purpose. americanpharmaceuticalreview.com

Mass spectrometry (MS) provides crucial information about the molecular weight of an impurity. americanpharmaceuticalreview.com When coupled with a separation technique like liquid chromatography (LC), it becomes a powerful tool for analyzing complex mixtures and identifying unknown components. oup.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the structural characterization of drug degradation products and impurities. oup.com In the case of Almotriptan, LC-MS/MS analysis in positive ionization mode reveals a protonated molecular ion [M+H]⁺. oup.com By inducing fragmentation of this parent ion and analyzing the resulting product ions, a fragmentation pattern is generated, which provides detailed structural information. oup.comoup.com

For Almotriptan, a key fragmentation pathway involves the transition from the precursor ion at m/z 336.1 to a major product ion at m/z 201.1. researchgate.netnih.gov The analysis of the fragmentation patterns of potential impurities, such as those formed under forced degradation conditions, allows for their identification and characterization. oup.com For instance, one identified degradation product of Almotriptan, DP-1, showed a protonated molecular ion at m/z 536.3051. oup.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of an unknown impurity. americanpharmaceuticalreview.com This information is critical for distinguishing between compounds with the same nominal mass but different chemical formulas. The accurate mass data obtained from HRMS for both the molecular ion and its fragment ions significantly increases the confidence in the proposed structure of an impurity. oup.com For example, HRMS data for the degradation products of Almotriptan have been used to confirm their elemental compositions. oup.com

Table 3: Mass Spectrometric Data for Almotriptan

Ion m/z (Nominal) Technique
[M+H]⁺ 336.1 researchgate.netnih.gov MS/MS researchgate.netnih.gov

| Product Ion | 201.1 researchgate.netnih.gov | MS/MS researchgate.netnih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules. While not explicitly detailed for "Impurity H" in the provided context, general NMR data for Almotriptan and its intermediates provide a reference for the types of structural information that can be obtained. For example, ¹H NMR data for Almotriptan base shows characteristic signals for the aromatic protons, the methylene (B1212753) groups, and the N,N-dimethyl group. google.com Similarly, NMR data for synthetic intermediates of Almotriptan can help in identifying the source and structure of related impurities. google.com

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation for Impurity H

UV-Visible Spectrophotometric Approaches for Impurity H Detection and Quantification

UV-Visible spectrophotometry is a widely used analytical technique for the quantitative analysis of pharmaceutical compounds. It relies on the principle that molecules absorb light at specific wavelengths. A validated visible spectrophotometric method has been developed for the detection of this compound. This method involves a chemical reaction with 1,10-phenanthroline (B135089) and iron(III) (Fe(III)) to produce a colored complex that can be measured.

The key parameters of this spectrophotometric method are summarized below.

Table 3: UV-Visible Spectrophotometric Method Parameters for Impurity H

ParameterValueReference
Reagents1,10-Phenanthroline, Fe(III)
Wavelength of Maximum Absorbance (λmax)510 nm
Linearity Range1–5 µg/mL

This method provides a simple and cost-effective way to quantify this compound within a specific concentration range, making it suitable for certain quality control applications.

Advanced Analytical Strategies for Impurity H Characterization

While spectroscopic methods are excellent for structural identification, advanced separation techniques are often required for the detection and quantification of impurities in the presence of the main drug substance and other related compounds. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly employed for the quality control of Almotriptan, allowing for the precise quantification of impurities to ensure they meet stringent safety and regulatory standards.

More sophisticated strategies like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer even greater sensitivity and selectivity. These methods are vital for bioanalytical studies, such as quantifying Almotriptan and its metabolites or impurities in human plasma, providing high precision across a wide range of concentrations.

Furthermore, Capillary Zone Electrophoresis (CZE) has demonstrated outstanding resolving power for separating Almotriptan-related impurities. sciex.com CZE can offer greater resolution than liquid chromatography in many cases and provides a robust and repeatable method for impurity profiling, ensuring that the quality of Almotriptan meets the standards established by pharmacopoeias. sciex.com These advanced strategies are essential for comprehensive characterization and control of impurities like this compound during drug development and manufacturing. synzeal.com

Control and Mitigation Strategies for Almotriptan Impurity H

Process Chemistry Optimization for Minimizing Impurity H

Optimizing the synthetic process of Almotriptan is a primary strategy for controlling the formation of Impurity H. This involves a multi-faceted approach, from the initial design of the synthesis to the final purification steps.

Rational Design of Synthetic Routes to Reduce Impurity H Formation

The formation of impurities is often inherent to the synthetic route employed. A well-designed synthetic pathway can significantly reduce the generation of undesirable by-products like Impurity H. One approach involves a Fischer indole (B1671886) synthesis using a phenylhydrazine (B124118) and 4-chlorobutyraldehyde diethyl acetal. googleapis.com However, this process can lead to the formation of polymeric impurities, making the isolation of pure Almotriptan challenging. googleapis.com

An alternative and improved process involves reacting 4-(1-pyrrolidinylsulfonylmethyl)phenylhydrazine with sodium or potassium 4-chloro-1-hydroxybutane-1-sulfonate. This route is followed by methylation using formaldehyde (B43269) and sodium tetrahydroborate, which has been shown to produce high-purity Almotriptan. A "one-pot" synthesis, which combines hydrazone formation and cyclization in a single reactor, is another effective strategy to minimize intermediate degradation and, consequently, impurity formation. googleapis.com

The reaction conditions for cyclization are also crucial. The use of mineral acids or Lewis acids such as hydrochloric acid, sulfuric acid, acetic acid, phosphoric acid, trifluoroacetic acid, or boron trifluoride can influence the reaction's outcome. googleapis.com

Impact of Reagent Purity and Stoichiometry on Impurity H Levels

The stoichiometry of the reactants must be carefully controlled. For instance, the gradual and controlled addition of reagents like sodium tetrahydroborate and formaldehyde at a controlled temperature of 10–15°C can reduce the likelihood of unintended side reactions, such as unwanted methylation. The law of mass action dictates that a reduction in the concentration of a vulnerable amine or a nitrosating agent will lead to a decrease in the formation of nitrosamine (B1359907) impurities. pharmaexcipients.com While reducing the vulnerable amine might not always be feasible if it is the API itself, controlling the levels of other reactants is a viable strategy. pharmaexcipients.com

Strategic Solvent Selection and Reaction Condition Modulation to Suppress Impurity H

Solvent selection and the modulation of reaction conditions such as temperature and pH play a significant role in controlling chemical reactions and suppressing impurity formation. The choice of solvent can influence reaction rates, selectivity, and the solubility of reactants and products, thereby affecting the impurity profile. For example, in the synthesis of Almotriptan, solvents like methyl acetate (B1210297), ethyl acetate, isopropyl acetate, dichloromethane, chloroform, diethyl ether, tertiary butyl methyl ether, diisopropyl ether, or mixtures thereof are used for extraction. googleapis.com

Temperature is another critical parameter. High temperatures can sometimes lead to degradation or the formation of by-products. For instance, some synthesis routes for Almotriptan involve high temperatures (190°C) for decarboxylation, which can negatively impact the quality of the final product and complicate its purification. googleapis.com Conversely, controlling reactions at lower temperatures, such as the 10–15°C range for methylation, can be beneficial.

The pH of the reaction mixture is also a key factor. In one described process, after heating, the reaction mixture is cooled, and non-polar impurities are removed by extraction with ethyl acetate. The crude Almotriptan base is then obtained from the aqueous layer by neutralization. google.comgoogle.com This acid-base manipulation is a crucial step in separating the desired product from impurities. Adjusting the aqueous phase to a pH of 8–9 with sodium carbonate can selectively extract the Almotriptan base into ethyl acetate, leaving more polar impurities like Impurity H in the aqueous layer.

Implementation of Purification Techniques for Impurity H Removal during API Synthesis

Even with an optimized synthetic process, some level of impurity formation is often unavoidable. Therefore, effective purification techniques are essential to remove Impurity H and other process-related impurities from the final API.

Several purification methods are employed in the manufacturing of Almotriptan:

Chromatography: Silica (B1680970) gel column chromatography is a highly effective method for purifying crude Almotriptan base. google.comgoogle.com A common solvent system used is a mixture of dichloromethane, methanol (B129727), and triethylamine (B128534) (e.g., in a 9:1:0.5 ratio). googleapis.comgoogle.comgoogle.com This technique can achieve a purity of over 99%.

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. For Almotriptan, recrystallizing the fumarate (B1241708) salt from methanol at 45–50°C has been shown to significantly reduce the content of Impurity H from 8.6% to less than 0.5%.

Acid-Base Partitioning: This technique involves adjusting the pH to facilitate the separation of the API from impurities. The crude Almotriptan base can be purified by converting it into an acid addition salt, which can then be further purified before being converted back to the free base or a pharmaceutically acceptable salt. google.comgoogle.com This process helps to remove both polar and non-basic impurities. google.comgoogle.com

Extraction: Liquid-liquid extraction is used to remove impurities based on their differential solubility in immiscible solvents. For example, ethyl acetate is used to extract non-polar impurities from the reaction mixture. google.comgoogle.com

Purification Techniques for Almotriptan Impurity H Removal
Purification TechniqueDescriptionReported Effectiveness
Silica Gel ChromatographySeparation based on differential adsorption of components onto a silica gel stationary phase. A common eluent is a mixture of dichloromethane, methanol, and triethylamine.Achieves >99% purity.
RecrystallizationPurification of Almotriptan fumarate from a solvent like methanol at a controlled temperature.Reduces Impurity H content from 8.6% to <0.5%.
Acid-Base PartitioningInvolves converting the crude base to an acid addition salt for purification and then back to the desired form.Effectively removes polar and non-basic impurities. google.comgoogle.com
ExtractionUtilizes solvents like ethyl acetate to remove non-polar impurities from the reaction mixture.A key step in the work-up procedure to remove degraded material. google.comgoogle.com

Stability-Indicating Methods in Impurity H Control and Monitoring

Stability-indicating analytical methods are crucial for monitoring and controlling impurities like Impurity H. These methods can distinguish the intact API from its degradation products, allowing for an accurate assessment of the drug's stability over time.

Several stability-indicating methods have been developed for Almotriptan and its impurities:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of Almotriptan and its impurities. researchgate.net A typical method uses a C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724). researchgate.net Detection is often performed using a UV detector at a wavelength of around 227 nm. researchgate.net These methods have been validated according to ICH guidelines and are shown to be linear, accurate, and precise. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution and faster analysis times compared to HPLC. A stability-indicating UPLC method has been developed for Almotriptan and its degradation products using a C18 or a cyano column. nih.govscience.gov These methods are capable of separating Almotriptan from multiple degradation products formed under stress conditions such as acid and base hydrolysis, oxidation, and photolysis. nih.gov

Capillary Electrophoresis (CE): CE is another powerful technique for impurity profiling due to its high resolving power. sciex.comsci-hub.se Methods like microemulsion electrokinetic chromatography (MEEKC) have been developed for the analysis of Almotriptan and its main impurities. nih.gov

Forced degradation studies are an integral part of developing stability-indicating methods. In these studies, the drug substance is subjected to stress conditions like acid, base, heat, light, and oxidation to generate potential degradation products. nih.govijrpc.com This helps to demonstrate the specificity of the analytical method in separating the API from its impurities. For Almotriptan, significant degradation has been observed under hydrolytic (acid, base, neutral), oxidative, and photolytic stress conditions. nih.govijrpc.com

Stability-Indicating Methods for this compound
Analytical MethodKey ParametersApplication
RP-HPLCC18 column, mobile phase of buffer and acetonitrile, UV detection at 227 nm. researchgate.netRoutine quality control of bulk drug and formulations. researchgate.net
UPLCC18 or cyano column, gradient elution, PDA detection. nih.govSeparation of Almotriptan from forced degradation products. nih.gov
Capillary Electrophoresis (CE)Microemulsion electrokinetic chromatography (MEEKC) mode. nih.govAssay of Almotriptan and its main impurities with high selectivity. nih.gov

Computational and Theoretical Investigations of Almotriptan Impurity H

Molecular Modeling of Impurity H Formation Pathways and Transition States

The formation of Almotriptan N-oxide from the parent Almotriptan molecule is primarily an oxidation process. Molecular modeling techniques, particularly those based on density functional theory (DFT), can be employed to elucidate the reaction mechanism. Researchers can model the interaction of Almotriptan with various oxidizing agents (e.g., hydrogen peroxide, peroxy acids, or atmospheric oxygen) that might be present during synthesis or storage.

These models can map out the potential energy surface of the reaction, identifying the most energetically favorable pathway. A key aspect of this is the identification and characterization of the transition state (TS) – the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy (Ea) of the reaction, which is a critical factor in determining the rate of impurity formation.

A typical study would involve:

Conformational analysis of the Almotriptan molecule to identify the most stable starting geometry.

Modeling the approach of the oxidizing agent to the nitrogen atom of the pyrrolidine (B122466) ring.

Locating the transition state structure for the N-O bond formation.

The findings from such studies can help chemical engineers to modify reaction or storage conditions (e.g., by controlling temperature or eliminating specific oxidants) to minimize the rate of formation of Impurity H.

Table 1: Hypothetical Transition State Analysis for Almotriptan N-oxide Formation

Oxidizing Agent Reaction Pathway Activation Energy (Ea) (kcal/mol) Reaction Enthalpy (ΔH) (kcal/mol)
Hydrogen Peroxide (H₂O₂) Concerted O-transfer 15.2 -45.8
Peracetic Acid (CH₃COOOH) Concerted O-transfer 12.5 -60.2

Quantum Chemical Calculations for Prediction of Impurity H Stability and Reactivity

Quantum chemical calculations can provide deep insights into the intrinsic electronic properties of Almotriptan Impurity H, which govern its stability and chemical reactivity. These calculations are typically performed using DFT with a suitable basis set (e.g., B3LYP/6-31G*).

Key parameters that are often calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A small HOMO-LUMO gap generally implies higher reactivity. For Almotriptan N-oxide, the presence of the polar N-O bond would be expected to lower the LUMO energy compared to Almotriptan, potentially making it more susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For the N-oxide, a region of high positive potential would be expected around the nitrogen atom and a region of high negative potential around the oxygen atom, highlighting the dipole and indicating sites for electrophilic and nucleophilic interactions, respectively.

Bond Dissociation Energy (BDE): Calculating the energy required to break specific bonds can predict the molecule's stability. The BDE of the N-O bond in Impurity H is particularly important, as its cleavage would regenerate the parent Almotriptan. This value can indicate the impurity's potential to revert to the API under certain conditions (e.g., reductive environments).

Table 2: Calculated Quantum Chemical Properties of Almotriptan and Assumed Impurity H

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) N-O Bond Dissociation Energy (kcal/mol)
Almotriptan -5.8 1.2 7.0 N/A

In Silico Prediction of Potential Impurity H Sources and Degradation Products

Beyond its formation and intrinsic properties, computational tools can predict the broader context of an impurity, including its potential sources and its own subsequent degradation products.

Prediction of Sources: In silico tools can analyze the synthetic route of Almotriptan to identify potential side reactions that could lead to Impurity H. For instance, if any reagents or catalysts used have oxidative properties, software can flag these steps as high-risk for N-oxide formation. This helps in proactive process optimization.

Prediction of Degradation Products: Forced degradation studies are a cornerstone of pharmaceutical stability testing. In silico models can simulate these conditions (e.g., acidic, basic, oxidative, photolytic) to predict how Impurity H itself might degrade. For Almotriptan N-oxide, potential degradation pathways could include:

Cope Elimination: Under thermal stress, N-oxides can undergo this elimination reaction if a suitable proton is available on an adjacent carbon.

Reduction: As mentioned, reduction back to the parent Almotriptan.

Rearrangement Reactions: Such as the Polonovski or Meisenheimer rearrangements, leading to new, unforeseen impurities.

Software platforms like Zeneth or Meteor Nexus can be used to predict these metabolic and degradation pathways, providing a list of potential new structures that analytical chemists should look for in stability studies.

Table 3: In Silico Prediction of Potential Degradation Products of this compound

Degradation Condition Predicted Product Predicted Mechanism
Thermal Stress N-desmethyl-N-(pyrrolidin-1-ylmethyl) Almotriptan Cope Elimination
Reductive (e.g., with TiCl₃) Almotriptan Reduction of N-oxide
Acidic (pH < 3) No significant degradation predicted High stability

Table 4: Compound Names Mentioned in this Article

Compound Name
Almotriptan
This compound
Almotriptan N-oxide
Hydrogen Peroxide
Peracetic Acid
N-desmethyl-N-(pyrrolidin-1-ylmethyl) Almotriptan

Future Research Directions for Almotriptan Impurity H

Development of Novel Analytical Approaches for Ultra-Trace Level Detection and Quantification

The detection and quantification of pharmaceutical impurities at ultra-trace levels present a significant analytical challenge. For Almotriptan Impurity H, future research will likely focus on moving beyond conventional High-Performance Liquid Chromatography (HPLC) methods to achieve lower limits of detection (LOD) and quantification (LOQ). The development of more sensitive, specific, and rapid analytical techniques is crucial for ensuring the quality and safety of Almotriptan.

Advanced chromatographic techniques are a primary area of interest. Ultra-High-Performance Liquid Chromatography (UHPLC), known for its use of smaller particle-sized columns, offers higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. The coupling of UHPLC with advanced mass spectrometry (MS) detectors, such as tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), can provide unparalleled specificity and sensitivity for identifying and quantifying impurities, even when they are present in minute quantities.

Another promising avenue is the exploration of novel sample preparation and enrichment techniques. Methods like Solid-Phase Microextraction (SPME) or stir bar sorptive extraction (SBSE) could be developed to selectively isolate and concentrate Impurity H from the drug matrix, thereby enhancing detection sensitivity.

Below is a comparative table of potential analytical methods for the detection of this compound.

Analytical Technique Principle Potential Advantages for Impurity H Detection Associated Challenges
UHPLC-MS/MS Chromatographic separation followed by mass analysis of precursor and product ions.High specificity and sensitivity; suitable for complex matrices.Higher equipment cost and complexity.
LC-HRMS (e.g., Orbitrap, TOF) Chromatographic separation coupled with high-resolution mass analysis.Accurate mass measurement allows for elemental composition determination.Data processing can be complex; higher cost.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase for separation.Faster separations and reduced organic solvent consumption.Method development can be challenging for polar compounds.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High separation efficiency and minimal sample/reagent consumption.Lower sensitivity compared to LC-MS; reproducibility can be an issue.

Further research into these areas will enable the establishment of robust analytical methods capable of meeting and exceeding the stringent regulatory requirements for impurity control.

Advanced Mechanistic Studies of Impurity H Formation Pathways under Diverse Conditions

A thorough understanding of how and why an impurity forms is fundamental to developing effective control strategies. For this compound, future research should focus on elucidating its formation pathways under a variety of conditions that simulate manufacturing, storage, and administration. This involves conducting forced degradation studies under conditions specified by the International Council for Harmonisation (ICH) guidelines, such as exposure to acid, base, oxidation, heat, and light.

By identifying the degradation products and understanding the kinetics of their formation, a clear picture of the chemical reactions leading to Impurity H can be established. For instance, if Impurity H is formed through an oxidative pathway, this would point towards the need for stricter control of atmospheric oxygen during manufacturing and storage, or the potential inclusion of antioxidants in the formulation.

Advanced analytical techniques will play a crucial role in these mechanistic studies. Isotope labeling studies, where specific atoms in the Almotriptan molecule are replaced with their stable isotopes (e.g., ¹³C, ¹⁵N, ²H), can be used to trace the transformation of the parent molecule into the impurity, providing definitive evidence of the reaction mechanism.

The table below outlines potential formation pathways for impurities related to Almotriptan, which could be investigated for Impurity H.

Potential Formation Pathway Description Triggering Conditions Possible Structural Moieties Involved
Oxidative Degradation Reaction with oxygen or other oxidizing agents.Exposure to air, peroxides, or certain excipients.The pyrrolidine (B122466) ring or the sulfonamide group in Almotriptan.
Hydrolytic Degradation Cleavage of chemical bonds by reaction with water.Acidic or basic pH conditions.The sulfonamide linkage.
Photolytic Degradation Degradation caused by exposure to light.UV or visible light exposure.The aromatic rings and the indole (B1671886) structure.
Thermal Degradation Decomposition induced by heat.High temperatures during manufacturing or storage.Side-chain cleavage or rearrangements.

Investigating these pathways will provide the scientific basis for implementing targeted control measures to minimize the presence of this compound.

Integration of Quality by Design (QbD) Principles for Holistic Impurity H Control Strategies

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. The integration of QbD principles offers a holistic framework for controlling this compound throughout the product lifecycle.

A key element of a QbD approach is the identification of Critical Quality Attributes (CQAs) for the drug substance and drug product. The level of Impurity H would be considered a CQA. The next step involves identifying the Critical Material Attributes (CMAs) of raw materials and Critical Process Parameters (CPPs) of the manufacturing process that could impact the formation of Impurity H.

For example, through risk assessment and experimental studies (e.g., Design of Experiments, DoE), it might be determined that the purity of a starting material (a CMA) and the drying temperature during synthesis (a CPP) are critical factors affecting the final concentration of Impurity H. This understanding allows for the establishment of a "design space," which is the multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality.

The table below illustrates a simplified QbD approach for controlling this compound.

QbD Element Application to Impurity H Control Example
Quality Target Product Profile (QTPP) Defines the desired quality attributes of the final product.The maximum acceptable level of Impurity H is set based on safety and regulatory requirements.
Critical Quality Attribute (CQA) A physical, chemical, biological, or microbiological attribute that should be within an appropriate limit, range, or distribution to ensure the desired product quality.The concentration of Impurity H in the Almotriptan drug substance.
Critical Process Parameter (CPP) A process parameter whose variability has an impact on a CQA and therefore should be monitored or controlled to ensure the process produces the desired quality.The temperature and duration of a specific reaction or drying step in the synthesis of Almotriptan.
Design Space The multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality.A defined range of operating temperatures and reaction times that consistently results in Impurity H levels below the established limit.
Control Strategy A planned set of controls, derived from product and process understanding, that ensures process performance and product quality.Implementing specific in-process controls and raw material specifications to manage Impurity H formation.

By embedding QbD principles into the development and manufacturing of Almotriptan, a robust and proactive control strategy for Impurity H can be established, ensuring consistent product quality and regulatory compliance.

Q & A

Advanced Research Question

  • Isolation : Use preparative HPLC to collect the impurity fraction .
  • Spectroscopic analysis :
    • NMR : Assign proton/carbon shifts to confirm functional groups .
    • HR-MS : Determine molecular formula (e.g., via exact mass) .
  • Synthesis : Compare with intentionally synthesized reference standards .

What thresholds necessitate toxicological assessment of this compound?

Basic Research Question

  • >0.1% of API : Requires genotoxicity studies per ICH M7 .
  • >0.15% : Full qualification (e.g., 28-day rodent studies) unless justified by prior data .
  • Elemental impurities : Assess per USP <232> if originating from catalysts or reagents .

How to develop stability-indicating methods for this compound under forced degradation?

Advanced Research Question

  • Stress conditions :
    • Acid/Base : 0.1N HCl/NaOH at 60°C for 24 hours .
    • Oxidative : 3% H₂O₂ at room temperature for 6 hours .
  • Method optimization : Adjust gradient elution to separate degradation products .
  • Validation : Ensure method stability by testing aged reference standards .

How are acceptance criteria for this compound established during early vs. late-stage development?

Advanced Research Question

  • Early phase : Use wider limits (e.g., 0.2%) based on limited batch data .
  • Late phase : Tighten limits using statistical analysis of 3+ commercial-scale batches .
  • Regulatory alignment : Justify changes via comparative impurity profiles and process validation data .

What analytical challenges arise in differentiating inorganic impurities from this compound?

Basic Research Question

  • Technique selection :
    • ICP-MS for elemental impurities (e.g., heavy metals) .
    • HPLC-UV for organic impurities .
  • Sample preparation : Use microwave digestion for inorganic residues .

How to address method transfer failures when analyzing this compound in multi-site studies?

Advanced Research Question

  • Pre-transfer calibration : Harmonize column lot numbers and detector settings .
  • Cross-validation : Compare system suitability parameters (e.g., tailing factor, plate count) .
  • Documentation : Include failure investigations in regulatory submissions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.